molecular formula C7H4INO2 B12872157 4-Iodobenzo[d]oxazol-2(3H)-one

4-Iodobenzo[d]oxazol-2(3H)-one

Cat. No.: B12872157
M. Wt: 261.02 g/mol
InChI Key: ODFACGZVOPLNRN-UHFFFAOYSA-N
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Description

4-Iodobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both iodine and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodobenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isocyanides and 2-azidophenyloxyacrylates in the presence of a rhodium catalyst. This reaction allows for the formation of the benzoxazole ring through a coupling-cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodobenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form other heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom under suitable conditions.

    Cyclization Reactions: Catalysts such as rhodium or palladium are often used to facilitate the cyclization process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while cyclization reactions can produce complex heterocyclic compounds .

Scientific Research Applications

4-Iodobenzo[d]oxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodobenzo[d]oxazol-2-amine
  • 4-Iodobenzo[d]isoxazol-3-amine

Uniqueness

4-Iodobenzo[d]oxazol-2(3H)-one is unique due to its specific structural features, which include the presence of both iodine and the benzoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H4INO2

Molecular Weight

261.02 g/mol

IUPAC Name

4-iodo-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H4INO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)

InChI Key

ODFACGZVOPLNRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)NC(=O)O2

Origin of Product

United States

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